3,7-Diaminophenothiazin-5-ium is a chemical compound notable for its potential applications in photodynamic therapy and as a photosensitizer. This compound belongs to the class of phenothiazinium derivatives, which are recognized for their biological activity and utility in various scientific fields. The unique structure of 3,7-diaminophenothiazin-5-ium allows it to interact with light, making it valuable in medical applications, particularly in the treatment of cancer.
3,7-Diaminophenothiazin-5-ium is classified under:
The synthesis of 3,7-diaminophenothiazin-5-ium typically involves several key steps:
Recent patents detail methods that enhance the yield and purity of 3,7-diaminophenothiazin-5-ium. For instance, one method involves acylation followed by reduction processes that yield high-purity compounds suitable for biological testing .
The molecular structure of 3,7-diaminophenothiazin-5-ium can be described as follows:
The molecular formula is with a molar mass of approximately 220.35 g/mol. The compound typically exhibits distinct UV-visible absorption characteristics relevant for its function as a photosensitizer.
3,7-Diaminophenothiazin-5-ium participates in various chemical reactions:
Studies have shown that upon exposure to light, 3,7-diaminophenothiazin-5-ium generates reactive oxygen species that can induce cell death in targeted cancer cells .
The mechanism of action for 3,7-diaminophenothiazin-5-ium as a photosensitizer involves:
Research indicates that this mechanism can be effective against various types of cancer cells, showcasing the compound's potential as a therapeutic agent .
Relevant data from studies suggest that the compound maintains its integrity under physiological conditions while exhibiting significant photochemical reactivity .
The versatility of 3,7-diaminophenothiazin-5-ium makes it an important compound in both therapeutic applications and research settings .
3,7-Diaminophenothiazin-5-ium is an organic cation with the molecular formula C₁₂H₁₀N₃S⁺ and a molecular weight of 228.293 g/mol (monoisotopic mass: 228.059 g/mol) [3] [7]. Its core structure consists of a tricyclic phenothiazine system with amino substituents at the 3- and 7-positions, and a delocalized positive charge centered on the central heterocyclic ring.
The compound exhibits multiple synonymous names reflecting its historical and chemical significance:
The IUPAC name 3,7-Diaminophenothiazin-5-ium explicitly denotes the protonation state at the 5-position, distinguishing it from neutral phenothiazine derivatives. Its CAS registry number (26754-93-8) provides a unique identifier for chemical databases [3].
Table 1: Nomenclature of 3,7-Diaminophenothiazin-5-ium
| Name Type | Designation |
|---|---|
| IUPAC Name | 3,7-Diaminophenothiazin-5-ium |
| Common Name | Thionine |
| Historical Name | Lauth’s violet |
| Alternative IUPAC | 3,7-Diamino-5-phenothiazinium |
| CAS Number | 26754-93-8 |
| Molecular Formula | C₁₂H₁₀N₃S⁺ |
While crystallographic data for the free cation is limited in the provided sources, structural insights derive from salts such as 3,7-Diaminophenothiazin-5-ium tetrafluoroborate (CAS: 84145-78-8) and the acetate salt (CAS: 78338-22-4) [6] [8] [9]. These salts facilitate characterization due to their crystallinity. The tetrafluoroborate salt has a molecular formula of C₁₂H₉BF₄N₃S⁻ and a molecular weight of 314.09 g/mol [6].
Key spectroscopic features include:
NC1=CC=C2N=C3C=CC(N)=CC3=[S+]C2=C1, confirming the connectivity and charge localization [6] [9]. Table 2: Spectroscopic and Crystallographic Data for Key Derivatives
| Parameter | 3,7-Diaminophenothiazin-5-ium tetrafluoroborate | 3,7-Diaminophenothiazin-5-ium acetate |
|---|---|---|
| CAS Number | 84145-78-8 [6] | 78338-22-4 [8] [9] |
| Molecular Formula | C₁₂H₉BF₄N₃S⁻ [6] | C₁₄H₁₃N₃O₂S [9] |
| Molecular Weight | 314.09 g/mol [6] | 287.34 g/mol [9] |
| SMILES | B-(F)(F)F.C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2 [6] | CC(=O)[O-].NC1=CC=C2N=C3C=CC(N)=CC3=[S+]C2=C1 [9] |
The cationic structure displays protonation-dependent tautomerism at the 5-position. The positive charge is formally located on the nitrogen at position 5 (5-ium designation), but extensive delocalization occurs via the π-system spanning the two benzene rings and the central sulfur-containing ring. This generates a quinoidal resonance structure where the charge is distributed across C5, N5, and the sulfur atom (S⁺) [3] [9].
The amino groups at positions 3 and 7 contribute to resonance through amine-to-quinone imine tautomerism. This allows partial conversion of the amino groups (=NH₂⁺) into imino (=NH) forms, stabilizing the cation through additional mesomeric structures. The canonical SMILES notation NC1=CC=C2N=C3C=CC(N)=CC3=[S+]C2=C1 explicitly shows one amino group protonated as part of the delocalized system (=[NH₂⁺]) [6] [9]. Computational analysis (implied by exact mass and PSA data) suggests a polar surface area of 93.17 Ų, confirming high charge delocalization [3]. This delocalization underpins the compound’s intense color and redox activity.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9